Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate typically involves the reaction of 3-fluorophenylacetic acid with piperidone under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an esterification process . The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate is unique due to its specific structural features, such as the presence of a fluorine atom and a piperidinone ring. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H16FNO3 |
---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)9-16-6-5-11(8-13(16)17)10-3-2-4-12(15)7-10/h2-4,7,11H,5-6,8-9H2,1H3 |
InChI Key |
ONDHMJKKFMSIGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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